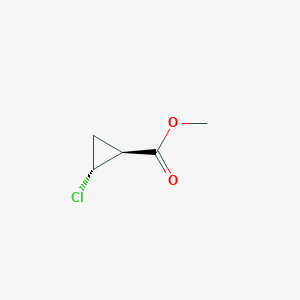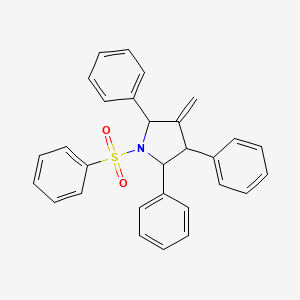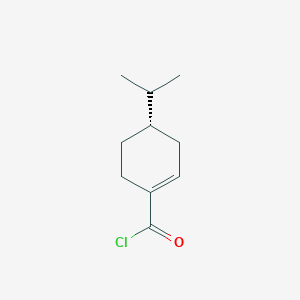
1,1-Dimethyl-2,3,4,5-tetraphenyl-1H-plumbole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole is a compound belonging to the class of metalloles, specifically plumboles. Metalloles are heterocyclic compounds containing a metal atom in the ring structure. This compound is characterized by its unique structure, which includes a lead atom (plumbole) bonded to four phenyl groups and two methyl groups. The presence of the lead atom imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole typically involves the reaction of lead-containing precursors with phenyl and methyl substituents. One common method involves the reaction of lead(II) chloride with phenylmagnesium bromide (Grignard reagent) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the plumbole ring.
Industrial Production Methods
Industrial production of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility in large-scale production.
化学反应分析
Types of Reactions
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides or other lead-containing species.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state.
Substitution: Phenyl and methyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Lead oxides and phenyl-substituted lead compounds.
Reduction: Lead hydrides and other reduced lead species.
Substitution: Various substituted plumboles with different functional groups.
科学研究应用
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
作用机制
The mechanism of action of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole involves its interaction with molecular targets through its lead atom and phenyl groups. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and stability. The phenyl groups contribute to the compound’s electronic properties, affecting its behavior in chemical reactions and interactions with other molecules.
相似化合物的比较
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole can be compared with other metalloles such as:
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Contains a silicon atom instead of lead, exhibiting different electronic and photoluminescent properties.
1,1-Dimethyl-2,3,4,5-tetraphenylgermole: Contains a germanium atom, showing distinct chemical reactivity compared to plumbole.
1,1,2,3,4,5-Hexaphenylgermole: Another germanium-containing metallole with unique photophysical characteristics.
The uniqueness of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole lies in its lead atom, which imparts specific chemical and physical properties not observed in its silicon and germanium analogs .
属性
CAS 编号 |
65838-81-5 |
|---|---|
分子式 |
C30H26Pb |
分子量 |
594 g/mol |
IUPAC 名称 |
1,1-dimethyl-2,3,4,5-tetraphenylplumbole |
InChI |
InChI=1S/C28H20.2CH3.Pb/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24;;;/h1-20H;2*1H3; |
InChI 键 |
WDZIEJRQWUXLIH-UHFFFAOYSA-N |
规范 SMILES |
C[Pb]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


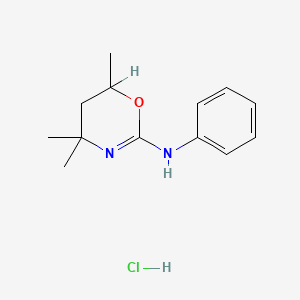

![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
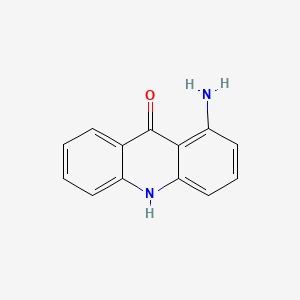


![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

